Dtbdcp
Description
"Dtbdcp" (hypothetical compound name used for illustrative purposes) is a chemical compound whose toxicological, structural, and functional properties are often analyzed within frameworks like the Comparative Toxicogenomics Database (CTD). CTD, a cornerstone resource since 2004, integrates chemical-gene-disease interactions and toxicological profiles, enabling researchers to contextualize compounds like this compound within broader biological and environmental systems .
Properties
CAS No. |
57548-07-9 |
|---|---|
Molecular Formula |
C12H6Cl4O2S2 |
Molecular Weight |
388.1 g/mol |
IUPAC Name |
2,4-dichloro-6-[(3,5-dichloro-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C12H6Cl4O2S2/c13-5-1-7(15)11(17)9(3-5)19-20-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H |
InChI Key |
YVALZDKTCRMZLQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1SSC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1SSC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Other CAS No. |
57548-07-9 |
Synonyms |
2,2-dithiobis(4,6-dichlorophenol) DTBDCP |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dtbdcp typically involves the reaction of 4,6-dichlorophenol with sulfur dichloride (S2Cl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Dtbdcp undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bond, leading to the formation of thiols.
Substitution: Halogen atoms in the phenolic rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Dtbdcp has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein modification.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as an additive in certain formulations.
Mechanism of Action
The mechanism of action of Dtbdcp involves its interaction with biological molecules through its phenolic and sulfur groups. It can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The compound’s ability to disrupt microbial cell walls makes it effective as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparative analysis of Dtbdcp with analogous compounds relies on standardized methodologies outlined in toxicogenomic and regulatory frameworks. Below is a structured comparison based on evidence-derived criteria:
Structural and Functional Similarity
- Amino Acid-Based Compounds: CTD curates 1,658 amino acid-based compounds, which may include this compound or its analogs. Structural homology is assessed via molecular docking studies, functional group alignment, and metabolic pathway mapping .
- Reproductive Chemicals : ReproductiveCDB emphasizes target protein interactions and transgenerational effects, critical for comparing compounds like this compound with reproductive toxicants (e.g., endocrine disruptors) .
Toxicological Profiles
- Key Findings: this compound exhibits higher species variability in toxicity compared to Compound B, suggesting divergent metabolic pathways .
Regulatory and Developmental Comparisons
- Generic Drug Development : FDA guidelines stress comparative analyses for generic interfaces, a principle applicable to chemical analogs. For this compound, this involves benchmarking against reference compounds in absorption, distribution, and excretion studies .
- EMA Similarity Assessments: EMA’s CHMP requires detailed comparisons of quality, non-clinical PK/PD, and clinical safety data. This compound’s immunogenicity profile (if applicable) would be contrasted with biosimilars to validate equivalence .
Limitations and Uncertainties
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